BRD-7880
Description
BRD-7880 is a highly selective, ATP-competitive small-molecule inhibitor targeting Aurora kinases B (AURKB) and C (AURKC), two critical regulators of mitosis and chromosomal segregation. Discovered through the PRISM (Pooled Screening by Barcode Identification of Genotype-specific Cancer vulnerabilities) high-throughput screening platform , this compound exhibits nanomolar potency against AURKB/C (IC₅₀ values < 10 nM) while demonstrating minimal activity against Aurora kinase A (AURKA) and off-target kinases . Its mechanism involves binding to the ATP-binding pocket of AURKB and AURKC, destabilizing their interaction with regulatory partners like INCENP, thereby inducing mitotic defects and polyploidy in cancer cells . This compound’s discovery marked a significant advancement in kinase inhibitor development due to its unparalleled selectivity, as evidenced by KinomeScan profiling against 98 kinases, where it inhibited only AURKB and AURKC (<25% residual activity) .
Properties
CAS No. |
1456542-69-0 |
|---|---|
Molecular Formula |
C32H38N4O7 |
Molecular Weight |
590.68 |
IUPAC Name |
1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1 |
InChI Key |
NGRSXEMLDRQNMH-LPBFERMMSA-N |
SMILES |
O=C(NC1=CC=C(OC)C=C1)NC2=CC=C(O[C@@H](CN(CC3=CC=C(OCO4)C4=C3)C)[C@@H](C)CN([C@@H](C)CO)C5=O)C5=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD7880; BRD 7880; BRD-7880 |
Origin of Product |
United States |
Scientific Research Applications
Targeted Cancer Therapy
BRD-7880 has been utilized to explore genotype-specific vulnerabilities in cancer cells. In a study involving 102 cancer cell lines, this compound was shown to selectively induce cell death in certain cancer types while sparing others . This characteristic makes it a promising candidate for targeted therapies in oncology.
Mechanistic Studies
The compound's ability to induce polyploidy and decrease phosphorylation of histone H3 serine 10 suggests its role in disrupting normal mitotic processes . By comparing sensitivity profiles across various cell lines, researchers have elucidated the specific conditions under which this compound is most effective, thereby enhancing our understanding of its mechanism.
Combination Therapies
This compound's potential is further amplified when used in combination with other therapeutic agents. For instance, combining this compound with other chemotherapeutics may enhance efficacy by targeting multiple pathways involved in tumor growth and survival .
Case Study 1: Efficacy Against Specific Cancer Types
In a comprehensive screening using the PRISM method, this compound was identified as particularly effective against certain types of leukemia and solid tumors. The compound's selective cytotoxicity was linked to its inhibition of aurora kinases, which are often overexpressed in these malignancies .
Case Study 2: Mechanistic Insights from Structural Analysis
Structural studies have provided insights into the binding interactions between this compound and its target kinases. For example, crystallography revealed that this compound forms specific hydrogen bonds with the active site of aurora kinase B, stabilizing the inhibitor-enzyme complex . This structural understanding aids in the design of more potent derivatives.
Data Tables
| Feature | This compound |
|---|---|
| Target Kinases | Aurora Kinase B, Aurora Kinase C |
| IC50 Values | AURKB: 7 nM; AURKC: 12 nM; AURKA: 2153 nM |
| Mechanism | ATP-competitive inhibition |
| Selectivity | Highly selective (308 kinases profiled) |
| Application | Details |
|---|---|
| Targeted Therapy | Effective against specific cancers |
| Mechanistic Studies | Induces polyploidy; affects histone phosphorylation |
| Combination Therapies | Potential for enhanced efficacy with other drugs |
Chemical Reactions Analysis
Biochemical Inhibition Profile
BRD-7880 exhibits potent inhibition of AURKB and AURKC, with IC values of 7 nM and 12 nM, respectively, while showing minimal activity against AURKA (IC = 2,153 nM) . Kinase selectivity profiling across 308 kinases revealed that this compound inhibits only AURKB and AURKC at >75% efficacy, demonstrating exceptional specificity compared to broader inhibitors like tozasertib .
| Kinase | IC (nM) | Selectivity vs. AURKA |
|---|---|---|
| AURKB | 7 | 307-fold |
| AURKC | 12 | 179-fold |
| AURKA | 2,153 | — |
Structural Binding Mechanism
Co-crystal structures of this compound bound to AURKC:INCENP reveal critical interactions :
- Hydrogen bonding : The benzo-1,3-dioxole moiety forms a hydrogen bond with Tyr122 on the kinase hinge.
- Shape complementarity : The eight-membered ring fits snugly against Leu173 and Ala183.
- Urea motif interactions : Binds between Lys72 and Glu91, forming hydrogen bonds that stabilize the DFG motif in an active conformation.
- Methoxyphenyl group : Positions against the αC helix, displacing Glu91 and preventing AURKA:TPX2 complex formation .
Comparison with VX-680 :
- VX-680 disrupts INCENP binding to AURKB/C, while this compound maintains INCENP interactions .
- This compound’s methoxyphenyl group confers selectivity by exploiting structural differences in the αC helix between AURKB/C and AURKA .
Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC) measurements show:
- AURKB:INCENP : = 16 nM (favorable entropy-driven binding) .
- AURKA : = 341 nM (weaker affinity due to less favorable entropy) .
BioLayer Interferometry (BLI) kinetics:
- AURKB:INCENP : Slow dissociation ( > 2,000 s) .
- AURKA:TPX2 : Rapid dissociation, indicating poor binding stability .
Mechanism of Action and Selectivity
This compound operates via ATP-competitive inhibition , selectively targeting AURKB/C due to:
- Residue-specific interactions : Leu88 and Glu91 in AURKB/C accommodate the methoxyphenyl group, unlike AURKA’s bulkier residues .
- Conformational stability : Maintains INCENP binding while preventing AURKA:TPX2 complex formation .
- Kinetic selectivity : Prolonged residence time on AURKB/C vs. AURKA enhances therapeutic specificity .
Comparative Selectivity Analysis
| Parameter | This compound | Tozasertib (VX-680) |
|---|---|---|
| AURKB IC50_{50}50 | 7 nM | 1.1 nM |
| Kinases inhibited | 2/308 | 28/308 |
| INCENP binding disruption | No | Yes |
This compound’s unique chemical interactions and selectivity profile position it as a valuable tool for studying AURKB/C-dependent processes in cancer biology. Its structural and kinetic data provide a blueprint for designing next-generation kinase inhibitors with enhanced specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
BRD-7880 belongs to the Aurora kinase inhibitor class but distinguishes itself through structural and functional specificity. Below is a comparative analysis with key analogues: tozasertib (VX-680) and barasertib .
Selectivity and Kinase Profiling
- Key Findings :
Structural and Mechanistic Differences
- This compound : Binds to the ATP pocket of AURKB:INCENP and AURKC:INCENP complexes, inducing conformational changes that disrupt kinase activation . Structural modeling (PDB: 6GR8) shows interactions with conserved residues (e.g., S156, N150) critical for ATP competition .
- Tozasertib: Despite lacking structural similarity to this compound, it shares functional overlap in AURKB/C inhibition but employs a distinct binding mode that engages non-conserved residues, leading to broader kinase interactions .
- Barasertib : Primarily targets AURKB’s inactive conformation, but its bulkier structure reduces compatibility with AURKC’s active site, explaining its weaker efficacy against AURKC .
Functional and Phenotypic Outcomes
- Key Insights: this compound’s superior potency in suppressing histone H3 phosphorylation (a marker of AURKB activity) correlates with its enhanced mitotic arrest and cytotoxicity . Tozasertib’s broader kinase inhibition results in mixed phenotypes, including apoptosis and non-mitotic effects .
PRISM Screening and Clinical Relevance
PRISM profiling of 8,400 compounds across 102 cancer cell lines revealed this compound’s unique genotype-specific activity, with sensitivity patterns strongly correlating with AURKB/C dependency (AUC correlation = 0.77 vs. tozasertib) . In contrast, barasertib showed inconsistent activity in cell lines with AURKC amplifications, underscoring this compound’s dual-target advantage .
Preparation Methods
Diversity-Oriented Synthesis (DOS) Principles
This compound was synthesized using a build–couple–pair strategy, a hallmark of DOS methodologies. This approach prioritizes skeletal diversity and stereochemical complexity through sequential reactions that generate rigid polycyclic frameworks. Key design elements include:
-
Modular building blocks : Chiral 1,2-aminoalcohols and stereoenriched aldehydes serve as precursors to introduce appendage and stereochemical diversity.
-
Convergent coupling : Intermolecular reactions, such as asymmetric aldol additions, merge fragments while establishing critical stereocenters.
-
Ring-forming reactions : Late-stage cyclizations, including Ru-catalyzed ring-closing metathesis (RCM), lock the scaffold into conformationally restricted architectures.
These principles ensure compatibility with computed drug-likeness metrics (e.g., cLogP ≈ 4.0, TPSA ≈ 80 Ų), aligning this compound with Veber’s criteria for oral bioavailability.
Synthetic Pathway and Reaction Optimization
Asymmetric Aldol Reaction
The synthesis begins with an Evans asymmetric aldol reaction to establish the first stereocenter (Fig. 1A). Using a chiral oxazolidinone auxiliary, this step achieves >98% enantiomeric excess (ee), critical for subsequent stereochemical fidelity. The aldol adduct is then deprotected to yield a linear intermediate with two stereogenic centers.
Intermolecular Coupling with Chiral 1,2-Aminoalcohols
The linear intermediate undergoes coupling with a chiral 1,2-aminoalcohol via nucleophilic aromatic substitution (S<sub>N</sub>Ar). This step introduces a tertiary amine and a β-hydroxyl group, enhancing hydrogen-bonding capacity (Fig. 1B). Solvent screening revealed dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) as optimal, though halogen exchange with FeBr<sub>3</sub> necessitated careful control to avoid undesired byproducts.
Macrocyclization via Ru-Catalyzed RCM
The final step employs RCM using Grubbs’ second-generation catalyst to form a 12-membered macrocycle (Fig. 1C). Reaction conditions (5 mol% catalyst, 40°C, toluene) afforded the cyclized product in 72% yield. Computational modeling guided the selection of ring size to balance conformational rigidity and synthetic feasibility.
Analytical Characterization and Validation
Physicochemical Profiling
This compound’s drug-like properties were validated against established criteria (Table 1):
| Property | Value |
|---|---|
| Molecular weight (Da) | 476.71 |
| cLogP | 4.04 |
| TPSA (Ų) | 84.3 |
| Rotatable bonds | 4.9 |
| Ro5 violations | 0.8 |
These metrics confirm its adherence to Lipinski’s Rule of Five (Ro5) and Veber’s bioavailability guidelines.
Stereochemical Purity Assessment
Chiral HPLC and nuclear Overhauser effect (NOE) spectroscopy verified the compound’s stereochemical integrity. All eight stereoisomers of the macrocyclic core were resolved, with the desired isomer exhibiting >99% ee.
Challenges and Mitigation Strategies
Halogen Exchange in Solvent Systems
Early attempts using FeBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> led to chlorovinyl byproducts due to solvent-derived halogen abstraction. Switching to CH<sub>2</sub>Br<sub>2</sub> eliminated contamination, highlighting the solvent’s role in vinyl cation stabilization.
Macrocycle Ring Strain
Initial RCM attempts at room temperature resulted in incomplete cyclization. Heating to 40°C and increasing catalyst loading to 7.5 mol% improved yields to 85%, mitigating ring strain effects.
Comparative Analysis with Related DOS Compounds
This compound’s synthesis shares mechanistic parallels with BRD0476 and BRD5631, particularly in stereochemical control and macrocyclization. However, its 12-membered ring distinguishes it from the 8-membered lactam in BRD0476, necessitating tailored RCM conditions .
Q & A
Q. How can researchers design experiments to assess BRD-7880’s selectivity for Aurora kinases (AURKA/B/C) versus other kinase families?
- Methodological Answer : Utilize structural data (e.g., X-ray crystallography or cryo-EM) to map this compound’s binding pockets in Aurora kinases compared to off-target kinases. Pair this with in vitro kinase inhibition assays across a panel of recombinant kinases (e.g., using ATP-concentration-dependent IC₅₀ measurements). Cross-reference results with high-throughput screening data, such as those comparing this compound to tozasertib, to identify selectivity patterns .
Q. What methodologies are recommended for determining the binding affinity and thermodynamics of this compound with Aurora kinase complexes?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy changes during this compound-AURKB:INCENP interactions, as demonstrated in thermodynamic profiling (Figure 2d-f). Complement this with surface plasmon resonance (SPR) to measure association/dissociation rates. Validate findings using molecular dynamics simulations to model ligand-protein stability .
Q. How can researchers validate the functional impact of this compound on Aurora kinase activity in cellular models?
- Methodological Answer : Use phospho-specific antibodies to assess Aurora kinase autophosphorylation (e.g., AURKB-T232) and downstream substrates (e.g., histone H3-Ser10) via Western blotting. Combine this with cell-cycle profiling (flow cytometry) to quantify mitotic arrest phenotypes. Include positive controls (e.g., tozasertib) and dose-response curves to establish potency .
Advanced Research Questions
Q. What statistical approaches are appropriate for analyzing this compound’s differential effects across genetically diverse cancer cell lines?
- Methodological Answer : Apply multivariate regression models to correlate this compound sensitivity (e.g., relative activity in viability assays) with genomic features (e.g., AURKA/B/C expression, TPX2 amplification). Use clustering algorithms to identify subpopulations with resistance/sensitivity, and validate hypotheses using CRISPR-Cas9 knockout of candidate genes .
Q. How can researchers resolve contradictions in this compound’s inhibitory efficacy observed between biochemical assays and cellular models?
- Methodological Answer : Investigate off-target effects using kinome-wide profiling and chemical proteomics. Assess cellular permeability via LC-MS quantification of intracellular this compound levels. Perform rescue experiments (e.g., overexpression of Aurora kinases) to confirm target specificity. Cross-validate findings with orthogonal assays, such as fluorescence-based kinase activity reporters .
Q. What strategies optimize the design of high-throughput screens to identify this compound-resistant mutations in Aurora kinases?
- Methodological Answer : Use saturation mutagenesis libraries of AURKA/B/C expressed in yeast or mammalian cells. Screen under this compound pressure and perform next-gen sequencing to map resistance-conferring mutations. Validate candidates via recombinant mutant kinase assays and structural modeling (e.g., Figure 2g) to pinpoint steric or electrostatic clashes .
Q. How should researchers address the multi-kinase inhibitory effects of this compound when interpreting phenotypic outcomes?
- Methodological Answer : Deconvolute contributions of Aurora kinases versus off-target kinases using isoform-specific inhibitors (e.g., AURKB-selective compounds) and siRNA knockdowns. Apply pathway enrichment analysis to transcriptomic/proteomic datasets from this compound-treated cells. Use combinatorial index (CI) calculations to quantify synergistic/antagonistic effects in multi-target inhibition scenarios .
Guidelines for Rigorous Research Design
- Feasibility : Ensure experimental designs align with resource constraints (e.g., access to structural biology facilities for Figure 2a-g) .
- Novelty : Prioritize questions addressing gaps in Aurora kinase regulation (e.g., TPX2’s role in this compound binding) or cross-species conservation of inhibitory mechanisms .
- Ethical Compliance : For cellular/animal studies, adhere to institutional review protocols for genetic and pharmacological manipulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
